molecular formula C17H20ClN3O B2629820 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol CAS No. 942870-20-4

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

Cat. No.: B2629820
CAS No.: 942870-20-4
M. Wt: 317.82
InChI Key: MOKAOEXRKLOEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propan-2-ol backbone substituted at the central carbon with a 7-chloro-2,3-dimethylindole moiety and a 2-methylimidazole group. The indole and imidazole heterocycles are pharmacologically significant, often contributing to interactions with biological targets such as enzymes or receptors. The chloro and methyl substituents likely enhance lipophilicity and metabolic stability, while the propanol linker may influence solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(2-methylimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-11-12(2)21(17-15(11)5-4-6-16(17)18)10-14(22)9-20-8-7-19-13(20)3/h4-8,14,22H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKAOEXRKLOEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3C=CN=C3C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C16H18ClN3OC_{16}H_{18}ClN_3O, with a molecular weight of 305.79 g/mol. The structure includes an indole moiety and an imidazole ring, which are known for their pharmacological significance.

Antifungal Activity

Recent studies have shown that derivatives of indole and imidazole possess significant antifungal properties. The compound has been evaluated for its activity against various strains of Candida albicans.

Minimum Inhibitory Concentration (MIC) Results:

CompoundMIC (µg/mL)Reference
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol0.022
Fluconazole (FLC)0.020

The compound demonstrated comparable efficacy to fluconazole, a standard antifungal treatment, indicating its potential as a therapeutic agent.

Cytotoxicity Studies

Cytotoxic effects were assessed using human fetal lung fibroblast (MRC-5) cells. The results showed that the cytotoxicity of the compound was significantly lower than that of traditional antifungals like ketoconazole, suggesting a favorable safety profile.

Cytotoxicity Results:

CompoundIC50 (µM)Reference
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol>100
Ketoconazole (KTC)69.1

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Indole and Imidazole Moieties : Both rings contribute to the binding affinity and selectivity towards fungal enzymes.
  • Chlorine Substitution : The presence of chlorine at position 7 enhances antifungal potency.
  • Dimethyl Substitution : The methyl groups at positions 2 and 3 on the indole ring are crucial for maintaining activity while minimizing toxicity.

Case Studies

A notable study involved synthesizing various derivatives of the compound to evaluate their biological activities systematically. The results indicated that modifications to the imidazole ring significantly impacted antifungal efficacy and cytotoxicity profiles.

In particular, the introduction of different substituents on the imidazole ring led to variations in MIC values against C. albicans, highlighting the importance of structural optimization in drug design.

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding interactions between the compound and target enzymes involved in fungal cell wall synthesis. These studies suggest that the compound binds effectively to CYP51, an enzyme crucial for ergosterol biosynthesis in fungi, which is a common target for antifungal agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Similarities

Key Compounds for Comparison :

BE62913 (1-(azepan-1-yl)-3-(7-chloro-2,3-dimethyl-1H-indol-1-yl)propan-2-ol) Structural Difference: Replaces the 2-methylimidazole group with an azepan (7-membered amine ring). Impact: The azepan group increases molecular weight (334.88 g/mol vs.

1-Chloro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol

  • Structural Difference : Lacks the indole moiety, featuring a chlorine atom instead.
  • Impact : Reduced aromaticity and molecular complexity may decrease target specificity compared to the indole-containing compound.

Multi-aryl imidazole derivatives (e.g., 1-[2-(2,6-dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol) Structural Difference: Contains dichlorophenyl and diphenyl substituents on the imidazole ring.

Table 1: Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₇H₂₀ClN₃O* ~322 7-Cl-2,3-dimethylindole, 2-methylimidazole Estimated higher lipophilicity (logP ~3.5)
BE62913 C₁₉H₂₇ClN₂O 334.88 Azepan, 7-Cl-2,3-dimethylindole Flexible amine ring enhances solubility
1-Chloro-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol C₇H₁₁ClN₂O 174.63 Cl, 2-methylimidazole Lower molecular weight, simpler structure
1-[2-(2,6-Dichlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol C₂₄H₂₀Cl₂N₂O 439.34 2,6-dichlorophenyl, 4,5-diphenyl High crystallinity, planar imidazole core

*Estimated based on structural analogs.

Physicochemical Properties

  • Retention Time (Rt) & Mass : Benzimidazole analogs in show Rt values of 0.67–1.19 min (LCMS) and m/z 367–480 . The target compound’s larger size suggests higher Rt (~1.5–2.0 min) and m/z (~320–350).
  • Solubility : The 2-methylimidazole group may improve water solubility compared to BE62913’s azepan, which is more hydrophobic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.